molecular formula C21H24FN3O6 B2778987 N-(2-(4-fluorophenyl)-2-morpholinoethyl)-4,5-dimethoxy-2-nitrobenzamide CAS No. 941896-70-4

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B2778987
CAS No.: 941896-70-4
M. Wt: 433.436
InChI Key: OLVPKYNYJXCWCW-UHFFFAOYSA-N
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Description

The compound “N-(2-(4-fluorophenyl)-2-morpholinoethyl)-4,5-dimethoxy-2-nitrobenzamide” is a complex organic molecule. It contains a fluorophenyl group, a morpholinoethyl group, a dimethoxy group, and a nitrobenzamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon chain. The presence of the nitro, fluoro, and methoxy groups would likely have a significant impact on the molecule’s shape and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the nitro group is often involved in redox reactions, while the fluoro group can participate in substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of various functional groups would affect properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-4,5-dimethoxy-2-nitrobenzamide is often a subject in the study of synthetic pathways for pharmaceutical compounds. For example, Jin et al. (2005) discuss its relevance in the synthesis of Gefitinib, a notable anticancer drug, showcasing the compound's utility in creating complex molecular architectures necessary for targeted therapies (Bo Jin, Guohua Chen, Aifeng Zou, T. Shi, Jinshan Ren, 2005).

Crystallography and Material Science

P. Norman (2008) explores novel crystalline forms of related compounds, highlighting the importance of such structures in understanding the physicochemical properties and stability of pharmaceutical agents. This research could lead to enhanced drug formulations and improved therapeutic efficacy (P. Norman, 2008).

Biomedical Applications

Dehdashti et al. (2013) investigate the use of a structurally similar compound as a cellular proliferation marker in tumor assessment by PET imaging. This study underscores the compound's potential in diagnosing and monitoring the progression of cancer, offering insights into the cellular mechanisms underlying tumor growth and response to treatment (F. Dehdashti, R. Laforest, F. Gao, K. Shoghi, R. Aft, B. Nussenbaum, F. Kreisel, N. Bartlett, A. Cashen, Nina Wagner-Johnson, R. Mach, 2013).

Pharmacological Research

Harrison et al. (2001) detail the synthesis and evaluation of a neurokinin-1 receptor antagonist, emphasizing the compound's role in the development of treatments for conditions like depression and emesis. This research exemplifies the compound's significance in creating new therapeutic agents that can be administered both intravenously and orally, enhancing patient care and treatment outcomes (Timothy Harrison, A. P. Owens, B. Williams, Christopher J. Swain, Angela R. Williams, E. Carlson, W. Rycroft, F. Tattersall, M. Cascieri, G. Chicchi, S. Sadowski, N. Rupniak, Richard J. Hargreaves, 2001).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be a drug, it could interact with biological targets in the body to exert its effects .

Future Directions

The future research directions for this compound would depend on its intended applications. If it’s a potential drug, further studies could focus on its pharmacological effects, toxicity, and efficacy in disease models .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-4,5-dimethoxy-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O6/c1-29-19-11-16(17(25(27)28)12-20(19)30-2)21(26)23-13-18(24-7-9-31-10-8-24)14-3-5-15(22)6-4-14/h3-6,11-12,18H,7-10,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVPKYNYJXCWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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